Chloro-ethyl-methylsilane
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Overview
Description
Chloro-ethyl-methylsilane is an organosilicon compound that contains a silicon atom bonded to a methyl group, an ethyl group, and a chlorine atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-ethyl-methylsilane can be synthesized through several methods. One common method involves the reaction of ethylmagnesium bromide with methyltrichlorosilane. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{CH}_3\text{SiCl}_2\text{C}_2\text{H}_5 + \text{MgBrCl} ]
Another method involves the hydrosilylation of ethylene with methylchlorosilane in the presence of a platinum catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chloro-ethyl-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Alkoxy or hydroxyl-substituted silanes.
Scientific Research Applications
Chloro-ethyl-methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biom
Properties
IUPAC Name |
chloro-ethyl-methylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClSi/c1-3-5(2)4/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSBXEHXRBBNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH](C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-21-6 |
Source
|
Record name | Chloroethylmethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6374-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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